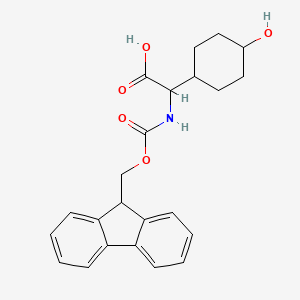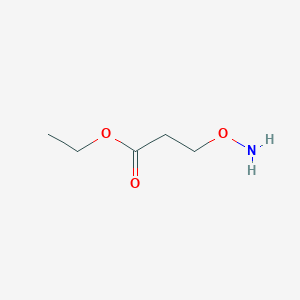
Ethyl 3-(aminooxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(aminooxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(aminooxy)propanoate can be synthesized through the reaction of ethyl acrylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 3-(hydroxy)propanoate.
Substitution: Formation of substituted aminooxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(aminooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Ethyl 3-(aminooxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(hydroxy)propanoate: Lacks the aminooxy group, making it less reactive in certain biochemical applications.
Ethyl 3-(nitrooxy)propanoate: Contains a nitrooxy group instead of an aminooxy group, leading to different reactivity and applications.
Ethyl 3-(thioloxy)propanoate: Contains a thioloxy group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its aminooxy functional group, which provides distinct reactivity and makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
ethyl 3-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-5(7)3-4-9-6/h2-4,6H2,1H3 |
Clave InChI |
YLSBWGWTXIITEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


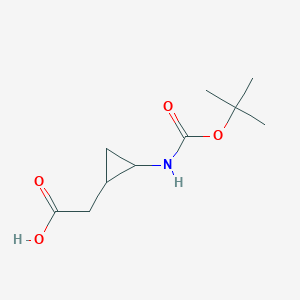

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
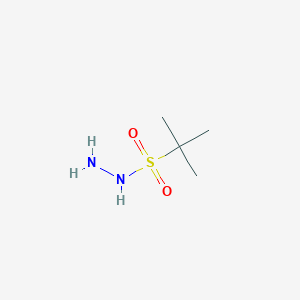
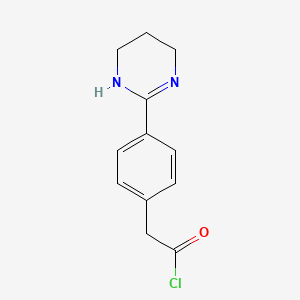
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)

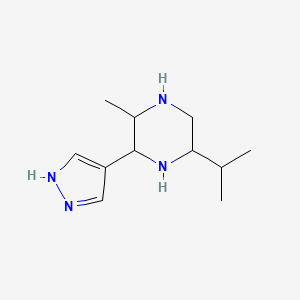
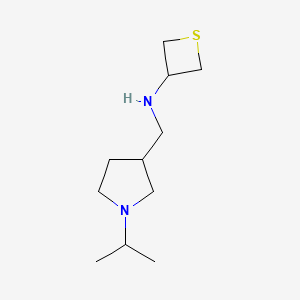
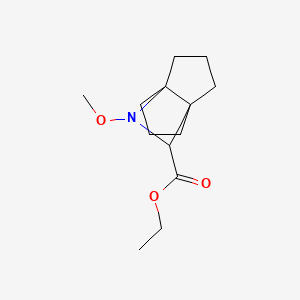
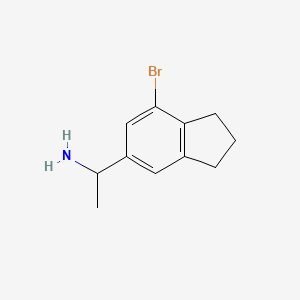
![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)

